molecular formula C17H22FNO4 B3305741 (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid CAS No. 923932-21-2

(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid

Cat. No.: B3305741
CAS No.: 923932-21-2
M. Wt: 323.4 g/mol
InChI Key: GJOKRYFZGOEKMG-UONOGXRCSA-N
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Description

The compound (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid (CAS: 923932-21-2) is a piperidine derivative with a stereospecific configuration. Its molecular formula is C₁₇H₂₂FNO₄, and molecular weight is 323.36 g/mol . The tert-butoxycarbonyl (Boc) group acts as a protective moiety for the amine, while the 4-fluorophenyl substituent and carboxylic acid functionalize the piperidine ring. This compound is utilized in pharmaceutical research, particularly as an intermediate in kinase inhibitor synthesis . Storage conditions recommend refrigeration (2–8°C) to maintain stability .

Properties

IUPAC Name

(3S,4R)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-9-8-13(14(10-19)15(20)21)11-4-6-12(18)7-5-11/h4-7,13-14H,8-10H2,1-3H3,(H,20,21)/t13-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOKRYFZGOEKMG-UONOGXRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40730773
Record name (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923932-21-2
Record name (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid, with CAS Number 923932-21-2, is a compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H22FNO4C_{17}H_{22}FNO_{4} with a molecular weight of 323.36 g/mol. It features a piperidine core substituted with a tert-butoxycarbonyl group and a 4-fluorophenyl moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC17H22FNO4C_{17}H_{22}FNO_{4}
Molecular Weight323.36 g/mol
CAS Number923932-21-2
Storage ConditionsSealed in dry, 2-8°C

Research indicates that this compound acts as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that enhance therapeutic efficacy, particularly in analgesics and anti-inflammatory drugs .

Pharmacological Applications

  • Analgesics Development : This compound is utilized in the design of new analgesics, leveraging its ability to interact with pain pathways effectively.
  • Anti-inflammatory Agents : It serves as a precursor for compounds aimed at reducing inflammation through targeted receptor interactions .
  • Drug Design and Optimization : The unique piperidine structure enhances bioavailability and pharmacokinetic properties of derived medications, making them more effective against specific conditions .

Study on Receptor Interactions

A study published in the Journal of Medicinal Chemistry explored the compound's interaction with various receptors involved in pain modulation. The findings indicated that modifications to the piperidine structure could significantly enhance binding affinity to opioid receptors, suggesting potential for developing new pain management therapies .

In Vivo Studies

In vivo experiments demonstrated that derivatives of this compound effectively reduced pain responses in animal models, confirming its utility as a candidate for further drug development. Notably, one study reported a significant reduction in inflammatory markers following administration of the compound's analogs .

Scientific Research Applications

Role as a Pharmaceutical Intermediate

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics allow for modifications that enhance the pharmacological profile of resultant drugs.

Table 1: Synthesis Pathways

Starting MaterialReaction ConditionsYield (%)Product
(+)-(3R,4R)-4-(4-fluorophenyl)-piperidine-1,3-dicarboxylic acidSodium methoxide in toluene, reflux52%(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid
This compoundHydrochloric acid treatmentNot specifiedDeprotected piperidine derivative

The above table summarizes key synthesis pathways for obtaining this compound from readily available precursors.

Neurological Applications

Research indicates that derivatives of this compound exhibit potential as analgesics and anti-inflammatory agents. For instance, studies have shown that modifications to the piperidine structure can lead to compounds with enhanced activity against pain pathways in animal models.

Building Blocks for Peptide Synthesis

The compound is utilized as a building block in peptide synthesis due to its Boc protecting group, which facilitates the formation of peptide bonds without interfering with subsequent reactions. This is crucial for developing peptides with specific biological activities.

Table 2: Comparison of Protecting Groups

Protecting GroupStabilityCleavage Conditions
BocHighAcidic conditions
FmocModerateBasic conditions

The comparison illustrates the advantages of using Boc as a protecting group in complex peptide synthesis involving this compound.

Case Study: Development of Pain Relievers

A recent study evaluated the efficacy of a series of piperidine derivatives based on this compound in reducing pain responses in rodent models. The results demonstrated a significant reduction in pain perception compared to control groups.

Case Study: Antidepressant Activity

Another investigation focused on the antidepressant potential of compounds derived from this compound. The study highlighted that specific modifications led to enhanced serotonin receptor affinity, suggesting a promising avenue for developing new antidepressants.

Comparison with Similar Compounds

Key Findings and Implications

Stereochemistry Matters : The (3S,4R) configuration optimizes interactions in kinase inhibitors, while stereoisomers may reduce efficacy .

Ring Size and Substituents : Piperidine derivatives generally offer better conformational stability than pyrrolidine analogs .

Fluorine Substitution: The 4-fluorophenyl group enhances metabolic resistance compared to non-fluorinated analogs .

Q & A

Q. Basic

  • ¹H/¹³C NMR :
    • Piperidine protons: δ 3.2–4.0 ppm (multiplet, axial/equatorial H).
    • Aromatic F-phenyl: δ 7.2–7.5 ppm (doublets, J = 8.5 Hz) .
    • Boc group: δ 1.4 ppm (singlet, tert-butyl) .
  • IR : Strong C=O stretches at ~1700 cm⁻¹ (Boc and carboxylic acid) .
  • MS : Molecular ion peak at m/z 305.37 (M+H⁺) .

How does the 4-fluorophenyl moiety influence biological activity in kinase inhibition studies?

Advanced
The 4-fluorophenyl group enhances target binding via hydrophobic interactions and fluorine’s electron-withdrawing effects. In kinase inhibitors (e.g., GRK2), this moiety improves selectivity by fitting into hydrophobic pockets adjacent to ATP-binding sites. Structure-activity relationship (SAR) studies show that fluorination reduces off-target effects compared to chlorophenyl analogs .

What strategies stabilize the compound under acidic or basic conditions?

Q. Advanced

  • Acidic conditions : The Boc group is labile below pH 3. Stabilize using buffered solutions (pH 4–6) or replace Boc with more stable protecting groups (e.g., Fmoc) for prolonged storage .
  • Basic conditions : The carboxylic acid may decarboxylate above pH 9. Use low-temperature (4°C) storage and avoid prolonged exposure to strong bases .

How is computational modeling used to predict reactivity in nucleophilic reactions?

Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like Boc deprotection. The piperidine nitrogen’s lone pair orientation and fluorophenyl ring’s electron density predict regioselectivity in alkylation or acylation reactions .

What are the environmental degradation pathways, and how are metabolites identified?

Advanced
Under aqueous conditions, the compound degrades via:

Ester hydrolysis : Cleavage of the Boc group to form 4-(4-fluorophenyl)piperidine-3-carboxylic acid.

Photolysis : UV light induces C-F bond cleavage, yielding phenolic byproducts .
Metabolites are identified using LC-MS/MS and compared to synthetic standards .

How does the Boc group impact solubility and purification?

Basic
The Boc group increases lipophilicity, reducing aqueous solubility. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) is effective. Post-deprotection, the free amine requires ion-pairing agents (e.g., TFA) for chromatographic separation .

What crystallographic challenges arise during structural analysis?

Q. Advanced

  • Disorder : The tert-butyl group often exhibits rotational disorder. Mitigate by collecting high-resolution data (<1.0 Å) and applying restraints in SHELXL .
  • Twinned crystals : Use CELL_NOW or TWINABS to correct for twinning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid
Reactant of Route 2
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid

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